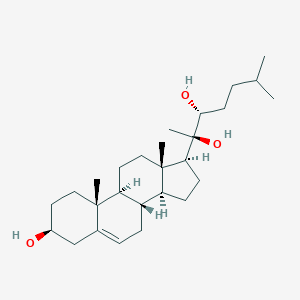

(20R,22R)-20,22-Dihydroxycholesterin

Übersicht

Beschreibung

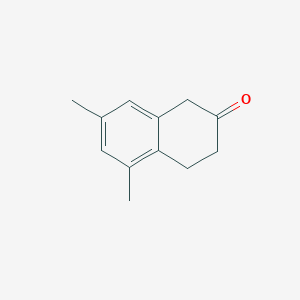

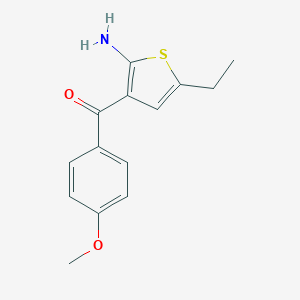

Oxy-16, auch bekannt als Cholesta-5-en-3β,20,22R-triol, ist eine synthetische Oxysterolverbindung. Oxysterole sind oxygenierte Derivate von Cholesterin, die eine bedeutende Rolle in verschiedenen biologischen Prozessen spielen, darunter Cholesterinstoffwechsel, Apoptose und Entzündung. Oxy-16 ist insbesondere für seine Fähigkeit bekannt, den Hedgehog-Signalweg zu modulieren, der für Entwicklungsprozesse und Krankheitsmechanismen entscheidend ist .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Oxy-16 wird durch Oxidation von Cholesterin synthetisiert. Der Prozess beinhaltet typischerweise die Verwendung starker Oxidationsmittel wie Chromtrioxid (CrO₃) oder Pyridiniumchlorochromat (PCC) unter kontrollierten Bedingungen, um Hydroxylgruppen an bestimmten Positionen im Cholesterinmolekül einzuführen. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan (CH₂Cl₂) bei niedrigen Temperaturen durchgeführt, um eine Überoxidation zu verhindern und die selektive Bildung des gewünschten Oxysterols sicherzustellen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Oxy-16 beinhaltet großtechnische Oxidationsprozesse unter Verwendung ähnlicher Oxidationsmittel, jedoch mit verbesserten Sicherheits- und Effizienzprotokollen. Der Prozess ist für hohe Ausbeute und Reinheit optimiert und verwendet häufig Durchflussreaktoren, um konstante Reaktionsbedingungen aufrechtzuerhalten und das Risiko gefährlicher Nebenprodukte zu minimieren .

Wissenschaftliche Forschungsanwendungen

Oxy-16 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um die Oxidation und Reduktion von Sterolen zu untersuchen.

Biologie: Untersucht wegen seiner Rolle bei der Modulation des Hedgehog-Signalwegs, der wichtig für die Zelldifferenzierung und -entwicklung ist.

Medizin: Erforscht wegen seines Potenzials bei der Behandlung von Erkrankungen im Zusammenhang mit dem Cholesterinstoffwechsel, wie Atherosklerose und Osteoporose.

Industrie: Wird bei der Entwicklung von Pharmazeutika und als biochemisches Werkzeug zur Untersuchung des Cholesterintransports über Zellmembranen verwendet

Wirkmechanismus

Oxy-16 übt seine Wirkung hauptsächlich durch die Modulation des Hedgehog-Signalwegs aus. Es wirkt als Antagonist und hemmt die Aktivität des Signalwegs, indem es an spezifische Rezeptoren auf der Zelloberfläche bindet. Diese Hemmung kann zu einer verringerten Zellproliferation und -differenzierung führen, wodurch Oxy-16 zu einem potenziellen Therapeutikum für Erkrankungen mit abnormalem Zellwachstum wie Krebs wird .

Wirkmechanismus

Target of Action

The primary target of (20R,22R)-20,22-Dihydroxycholesterol is the cholesterol side-chain cleavage enzyme (P450scc) . This enzyme plays a crucial role in the biosynthesis of steroid hormones from cholesterol . Additionally, it has been found that this compound is a potent activator of Liver X receptors (LXRα) , which are involved in the regulation of lipid metabolism .

Mode of Action

The interaction of (20R,22R)-20,22-Dihydroxycholesterol with its targets involves a series of oxidation reactions. Cholesterol is first hydroxylated by P450scc to form 22R-hydroxycholesterol. This compound is then further hydroxylated by P450scc to form (20R,22R)-20,22-Dihydroxycholesterol .

Biochemical Pathways

The compound is an intermediate in the biosynthesis of steroid hormones from cholesterol . After its formation, the bond between carbons 20 and 22 is cleaved by P450scc to form pregnenolone, the precursor to the steroid hormones .

Result of Action

The ultimate result of the action of (20R,22R)-20,22-Dihydroxycholesterol is the formation of pregnenolone, the precursor to the steroid hormones . These hormones play vital roles in various physiological processes, including reproduction, carbohydrate and protein catabolism, and immune responses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oxy-16 is synthesized through the oxidation of cholesterol. The process typically involves the use of strong oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) under controlled conditions to introduce hydroxyl groups at specific positions on the cholesterol molecule. The reaction is carried out in an organic solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent over-oxidation and ensure the selective formation of the desired oxysterol .

Industrial Production Methods

Industrial production of Oxy-16 involves large-scale oxidation processes using similar oxidizing agents but with enhanced safety and efficiency protocols. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize the risk of hazardous by-products .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxy-16 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Weitere Oxidation kann zur Bildung stärker oxygenierter Derivate führen.

Reduktion: Reduktionsreaktionen können Oxy-16 in weniger oxygenierte Formen von Cholesterin umwandeln.

Substitution: Hydroxylgruppen in Oxy-16 können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Chromtrioxid (CrO₃), Pyridiniumchlorochromat (PCC) und organische Lösungsmittel wie Dichlormethan (CH₂Cl₂).

Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) unter wasserfreien Bedingungen.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Triethylamin (Et₃N).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxygenierte Derivate von Cholesterin, die jeweils unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen .

Vergleich Mit ähnlichen Verbindungen

Oxy-16 ist unter den Oxysterolen aufgrund seines spezifischen Hydroxylierungsmusters einzigartig, das ihm besondere biologische Aktivitäten verleiht. Ähnliche Verbindungen sind:

25-Hydroxycholesterin: Ein weiteres Oxysterol, das am Cholesterinstoffwechsel und der Immunregulation beteiligt ist.

7-Ketocholesterin: Bekannt für seine Rolle bei Atherosklerose und oxidativem Stress.

24S-Hydroxycholesterin: Hauptsächlich am Cholesterinstoffwechsel im Gehirn und am Neuroprotektion beteiligt

Eigenschaften

IUPAC Name |

(2R,3R)-2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(2)6-11-24(29)27(5,30)23-10-9-21-20-8-7-18-16-19(28)12-14-25(18,3)22(20)13-15-26(21,23)4/h7,17,19-24,28-30H,6,8-16H2,1-5H3/t19-,20-,21-,22-,23-,24+,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBSSBGEYIBVTO-TYKWNDPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975007 | |

| Record name | (20R,22R)-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-94-1 | |

| Record name | (20R,22R)-20,22-Dihydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20,22-Dihydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (20R,22R)-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (20R,22R)-20,22-Dihydroxycholesterol in steroidogenesis?

A: (20R,22R)-20,22-Dihydroxycholesterol is a key intermediate in the biosynthesis of pregnenolone from cholesterol. This conversion is catalyzed by a cytochrome P-450 enzyme system found in the mitochondria of steroid hormone-producing tissues, like the adrenal cortex. [, , , , , ].

Q2: Is there evidence that (20R,22R)-20,22-Dihydroxycholesterol is an enzyme-bound intermediate?

A: Yes, studies have shown that purified bovine adrenocortical cytochrome P-450, specifically the enzyme responsible for side-chain cleavage (P-450scc), contains (22R)-22-hydroxycholesterol, (20R,22R)-20,22-dihydroxycholesterol, and trace amounts of (20S)-20-hydroxycholesterol in its substrate-bound form. The presence of these sterols bound to the enzyme supports their role as intermediates in pregnenolone biosynthesis from cholesterol. [].

Q3: How does the conversion of cholesterol to (20R,22R)-20,22-dihydroxycholesterol occur?

A: Research using oxygen isotopes has demonstrated that the hydroxyl groups on the side chain of (20R,22R)-20,22-dihydroxycholesterol are introduced sequentially from distinct oxygen molecules [, , ]. This finding supports a two-step hydroxylation process where cholesterol is first converted to (22R)-22-hydroxycholesterol and then further hydroxylated to form (20R,22R)-20,22-dihydroxycholesterol.

Q4: Are there other potential intermediates in the conversion of cholesterol to pregnenolone besides (20R,22R)-20,22-dihydroxycholesterol?

A: While (20S)-20-hydroxycholesterol was initially proposed as an intermediate, studies have been unable to confirm its formation from cholesterol in vitro []. Other potential intermediates like 20(22)-olefins and 20,22-epoxides of cholesterol have been investigated. Although these compounds can be converted to pregnenolone in crude enzyme systems, this conversion is insignificant in purified systems containing only the cytochrome P-450scc enzyme system. This suggests that the conversion observed in crude systems may be due to other unrelated enzymes, and that these olefins and epoxides are not obligatory intermediates in pregnenolone biosynthesis [].

Q5: What is the significance of the stereochemistry of the hydroxyl groups in (20R,22R)-20,22-Dihydroxycholesterol?

A: The specific stereochemistry of the hydroxyl groups at C-20 and C-22 in (20R,22R)-20,22-dihydroxycholesterol is crucial for its recognition and processing by the side-chain cleavage enzyme system. Inhibition studies using various cholesterol analogs have shown that the enzyme exhibits greater specificity at the C-20 position compared to C-22 []. This suggests that the natural conformation of cholesterol bound to the enzyme has a fully extended side chain, resembling its crystal structure, and that this conformation is important for the side-chain cleavage reaction [].

Q6: Beyond its role in pregnenolone synthesis, has (20R,22R)-20,22-dihydroxycholesterol been found in other biological contexts?

A: Yes, (20R,22R)-20,22-dihydroxycholesterol has been identified in the bovine corpus luteum, a temporary endocrine gland involved in the regulation of the estrous cycle and pregnancy []. While its exact function in the corpus luteum remains unclear, its presence suggests a potential role beyond steroidogenesis. Additionally, (20,22-dihydroxycholesterol) has been detected in human meconium, the first stool of a newborn infant, specifically in the monosulphate and "disulphate" fractions []. This finding indicates its potential relevance in fetal development and/or early neonatal physiology.

Q7: What are the structural characteristics of (20R,22R)-20,22-Dihydroxycholesterol?

A7: Although specific spectroscopic data is not detailed within the provided abstracts, (20R,22R)-20,22-Dihydroxycholesterol is a derivative of cholesterol featuring two additional hydroxyl (-OH) groups. These hydroxyl groups are located at the C-20 and C-22 positions of the cholesterol side chain, and their stereochemistry is designated as R for both. Its molecular formula and weight can be deduced from its structure.

Q8: How is (20R,22R)-20,22-Dihydroxycholesterol typically synthesized and analyzed?

A: The synthesis of (20R,22R)-20,22-dihydroxycholesterol can be achieved through partial synthesis using cholesterol as the starting material []. The identification and quantification of (20R,22R)-20,22-dihydroxycholesterol, as well as other steroids, can be performed using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) [, , ]. These methods provide high sensitivity and selectivity, enabling accurate analysis of complex biological samples.

Q9: What are the future directions in research related to (20R,22R)-20,22-dihydroxycholesterol?

A: Future research could focus on understanding the precise molecular mechanisms by which (20R,22R)-20,22-dihydroxycholesterol interacts with the cytochrome P-450scc enzyme during pregnenolone synthesis. This includes elucidating the structural basis of enzyme-substrate interaction using techniques like X-ray crystallography []. Additionally, investigating the potential roles of (20R,22R)-20,22-dihydroxycholesterol in other tissues like the corpus luteum and its significance in fetal development could provide valuable insights into its broader biological functions. Furthermore, exploring the development of novel inhibitors targeting the cholesterol side-chain cleavage pathway, potentially mimicking the structure and binding properties of (20R,22R)-20,22-dihydroxycholesterol, could be of interest for therapeutic interventions targeting steroid hormone production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-Chloro-4-quinolinyl)-N'-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-1,2-ethanediamine](/img/structure/B121425.png)

![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)